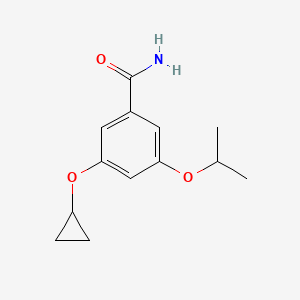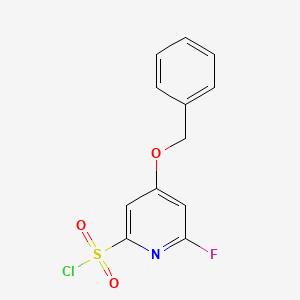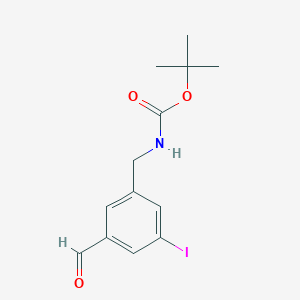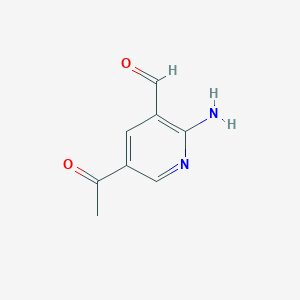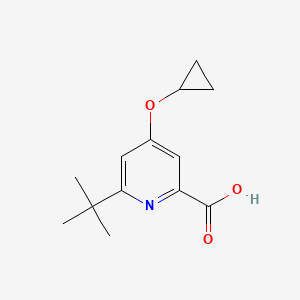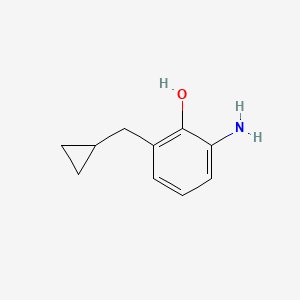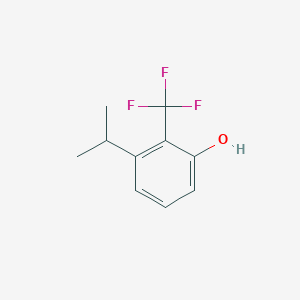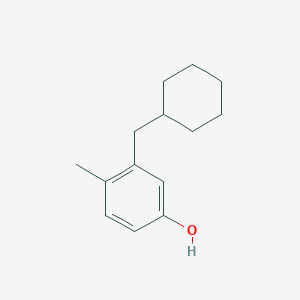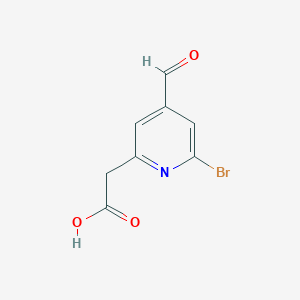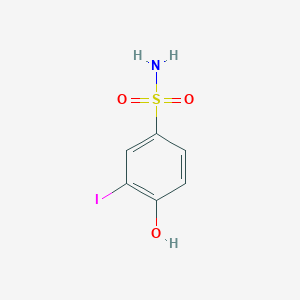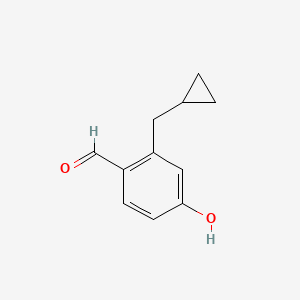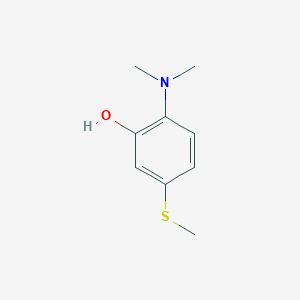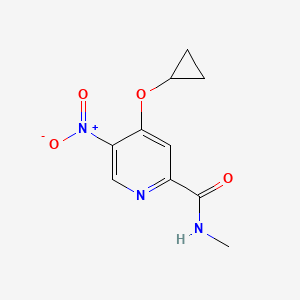
4-Fluoro-6-formylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S and a molecular weight of 223.61 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride typically involves the introduction of fluorine and sulfonyl chloride groups onto a pyridine ring. One common method involves the treatment of a fluorinated pyridine precursor with sulfonyl chloride reagents under controlled conditions. For example, the commercially available 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then subjected to further reactions to introduce the formyl and sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize efficient fluorinating and sulfonylating reagents, along with optimized reaction conditions to achieve the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the formyl group.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
4-Fluoro-6-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophilesThe fluorine atom enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropyridine-2-sulfonyl chloride: Lacks the formyl group but shares similar reactivity due to the presence of the fluorine and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the fluorine atom but retains the formyl and sulfonyl chloride functionalities.
4-Chloro-6-formylpyridine-2-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is unique due to the combination of fluorine, formyl, and sulfonyl chloride groups on the pyridine ring.
Propiedades
Fórmula molecular |
C6H3ClFNO3S |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
4-fluoro-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
Clave InChI |
XALNJXKXNXTYQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


